molecular formula C9H12N2O4 B13492598 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid

2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid

Cat. No.: B13492598
M. Wt: 212.20 g/mol
InChI Key: CNJPPLQNTOGUBK-UHFFFAOYSA-N
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Description

2-{2,4-Dioxo-1,3-diazaspiro[44]nonan-6-yl}acetic acid is a chemical compound with the molecular formula C9H12N2O4 It is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a lactone with a diamine in the presence of a base, followed by cyclization to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Scientific Research Applications

2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetic acid
  • 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid
  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Uniqueness

2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid is unique due to its specific spirocyclic structure and the presence of both oxo and diaza functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)acetic acid

InChI

InChI=1S/C9H12N2O4/c12-6(13)4-5-2-1-3-9(5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)

InChI Key

CNJPPLQNTOGUBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)C(=O)NC(=O)N2)CC(=O)O

Origin of Product

United States

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